2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a hydroxyimino group and a dihydroanthracene-9,10-dione structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione typically involves the reaction of anthracene derivatives with hydroxylamine derivatives under controlled conditions. One common method includes the reaction of 9,10-anthraquinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the hydroxyimino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones: These compounds share the hydroxyimino group and exhibit similar reactivity.
(E)-2-(Hydroxyimino)-N-(2-(4-methylpentyl)amino)ethylacetamide: This compound also contains a hydroxyimino group and is studied for its biological activity
Uniqueness
2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione is unique due to its dihydroanthracene-9,10-dione structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11NO3 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-(2-hydroxyiminoethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H11NO3/c18-15-11-3-1-2-4-12(11)16(19)14-9-10(7-8-17-20)5-6-13(14)15/h1-6,8-9,20H,7H2 |
InChI Key |
MBDVNMDOGAEWAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.